N-cyclopropyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

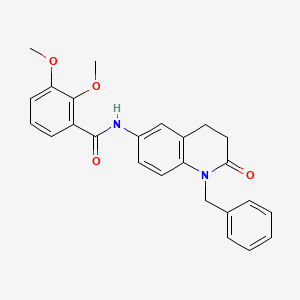

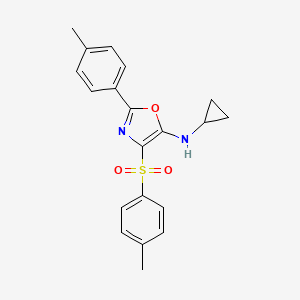

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Scientific Research Applications

Enantioselective Synthesis

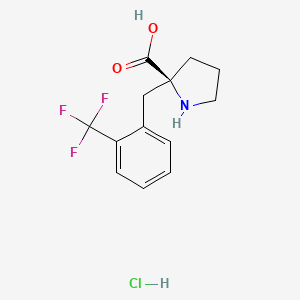

The use of cyclopropyl-containing compounds, like N-cyclopropyl-2-(p-tolyl)-4-tosyloxazol-5-amine, has been explored in enantioselective synthesis processes. Zhou et al. (2012) highlighted a Ni-catalyzed asymmetric ring-opening reaction of 2-substituted cyclopropane-1,1-dicarboxylates with aliphatic amines, using a chiral ligand. This method efficiently produces chiral γ-substituted γ-amino acid derivatives, which can be further transformed into multifunctionalized piperidines and γ-lactams, emphasizing the role of the side arm in the chiral ligand for achieving high enantioselectivity (Zhou, Wang, Li, Sun, & Tang, 2012).

Cyclopropanation of Nitrogen Heterocycles

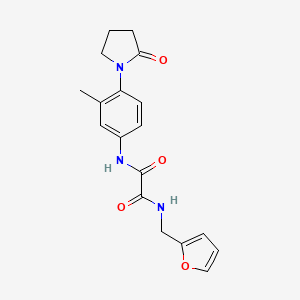

Gagnon et al. (2007) developed a method for direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent. This approach facilitates the introduction of a cyclopropyl group onto the nitrogen of a heterocycle or an amide, expanding the toolbox for modifying nitrogenated compounds crucial in pharmaceutical development (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Metal-Catalyzed Cyclopropanation

Recent advancements include copper-catalyzed Chan-Lam cyclopropanation reactions that facilitate the synthesis of small molecules containing cyclopropane-heteroatom linkages, which are essential in medicinal chemistry. Derosa et al. (2018) have developed a scalable method that uses potassium cyclopropyl trifluoroborate for O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles, showcasing the utility of cyclopropyl groups in the construction of complex molecules (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).

Amination Reactions

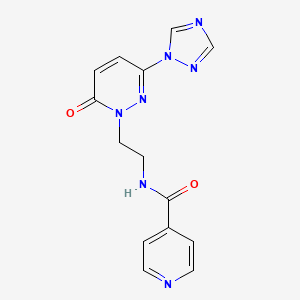

The reactivity of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems has been explored for nucleophilic N-heterocyclic carbenes as catalyst modifiers. Grasa et al. (2001) demonstrated the use of such systems in amination reactions involving aryl chlorides, bromides, and iodides, expanding the scope of N-arylation and the synthesis of benzophenone imines, which are pivotal in synthesizing primary amines and N-aryl-substituted indoles (Grasa, Viciu, Huang, & Nolan, 2001).

Cyclization Reactions

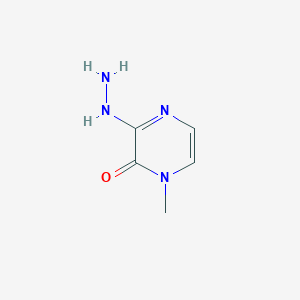

Kaniraj and Maayan (2015) introduced a fast and efficient method for the cyclization of N-substituted glycine oligomers, peptoids, under microwave irradiation. This method enables the synthesis of cyclic peptoids with varied ring sizes and side chains by forming a new C-N bond through an SN2 reaction, highlighting the versatile applications of cyclopropyl groups in cyclic compound synthesis (Kaniraj & Maayan, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-cyclopropyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-13-3-7-15(8-4-13)18-22-20(19(25-18)21-16-9-10-16)26(23,24)17-11-5-14(2)6-12-17/h3-8,11-12,16,21H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIGJAZLPHLTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)

![2-[(4-chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2934960.png)

![2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2934963.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carboxamide](/img/structure/B2934966.png)

![N-[2-(diethylamino)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934967.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)

![1-(3-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2934977.png)